1,2-Diisopropylbenzene

描述

Nomenclature and Isomerism of Diisopropylbenzenes

The naming and structural variations of diisopropylbenzenes are crucial for understanding their chemical behavior and applications.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For 1,2-diisopropylbenzene, the IUPAC name is 1,2-di(propan-2-yl)benzene . nih.govsmolecule.com This name precisely describes the structure: a benzene (B151609) ring substituted with two isopropyl groups at the first and second positions. smolecule.com

Diisopropylbenzene exists in three structural isomers: ortho (o-), meta (m-), and para (p-). wikipedia.orgnih.gov These isomers have the same chemical formula but differ in the arrangement of the two isopropyl groups on the benzene ring. wikipedia.org

This compound (ortho-diisopropylbenzene): The isopropyl groups are on adjacent carbon atoms of the benzene ring. quora.com

1,3-Diisopropylbenzene (meta-diisopropylbenzene): The isopropyl groups are separated by one carbon atom on the benzene ring. quora.com

1,4-Diisopropylbenzene (B50396) (para-diisopropylbenzene): The isopropyl groups are on opposite carbon atoms of the benzene ring. quora.com

This positional difference, known as isomerism, significantly influences the physical and chemical properties of each compound, such as their boiling and melting points. wikipedia.org The symmetry of the para-isomer, for instance, often leads to a higher melting point compared to the ortho- and meta-isomers. In research, the specific isomer used is critical as the position of the isopropyl groups affects the compound's reactivity and how it interacts with other molecules. solubilityofthings.com For example, the steric hindrance caused by the adjacent isopropyl groups in the ortho-isomer can influence reaction pathways and product selectivity. researchgate.net

Table 1: Structural Isomers of Diisopropylbenzene

| Systematic Name | Common Name | CAS Number | Melting Point | Boiling Point |

|---|---|---|---|---|

| This compound | o-Diisopropylbenzene | 577-55-9 | -57 °C | 205 °C |

| 1,3-Diisopropylbenzene | m-Diisopropylbenzene | 99-62-7 | -63 °C | 203 °C |

| 1,4-Diisopropylbenzene | p-Diisopropylbenzene | 100-18-5 | -17 °C | 210 °C |

Data sourced from multiple references. wikipedia.org

In scientific literature and commercial contexts, this compound is known by several other names. These synonyms are often used interchangeably, and recognizing them is important for comprehensive literature searches.

Common synonyms include:

o-Diisopropylbenzene nih.gov

Benzene, 1,2-bis(1-methylethyl)- nih.gov

o-DIPB

1,2-di(propan-2-yl)benzene lookchem.com

Table 2: Synonyms for this compound

| Synonym | Source |

|---|---|

| o-Diisopropylbenzene | nih.gov |

| Benzene, 1,2-bis(1-methylethyl)- | nih.govcymitquimica.com |

| Benzene, o-diisopropyl- | cymitquimica.comnist.gov |

| 1,2-Bis(1-methylethyl)benzene | nih.govcymitquimica.com |

| 1,2-di(propan-2-yl)benzene | lookchem.com |

This table includes a selection of common synonyms.

Historical Context and Evolution of Research on this compound

Research into diisopropylbenzenes, including the 1,2-isomer, has evolved with the needs of the chemical industry. Initially, these compounds were often by-products of cumene (B47948) production. nih.gov Cumene (isopropylbenzene) is a major commodity chemical used to produce phenol (B47542) and acetone (B3395972). The alkylation of benzene with propylene (B89431) to produce cumene can also lead to the formation of di- and tri-substituted products, including the various isomers of diisopropylbenzene. wikipedia.org

Early research focused on the separation and identification of these isomers. acs.org Over time, the focus has shifted towards finding specific applications for each isomer. While the meta- and para-isomers have found significant use as precursors for hydroperoxides, which are used as initiators for polymerization, the applications for the ortho-isomer have been more specialized. wikipedia.org Its use has been explored in areas such as niche solvents for low-temperature reactions and as an intermediate in the synthesis of specific pharmaceutical compounds.

Academic Research Significance and Scope

The study of this compound holds interest in several areas of chemical research due to its unique structure and properties.

From a fundamental perspective, this compound is a model compound for studying steric effects in aromatic substitution reactions. The two bulky isopropyl groups adjacent to each other create significant steric hindrance, which can direct incoming substituents to specific positions and affect reaction rates. This makes it a valuable substrate for investigating reaction mechanisms in organic chemistry. solubilityofthings.com

Furthermore, the hydroperoxides derived from diisopropylbenzene isomers are of interest as radical initiators in polymerization processes. wikipedia.org The study of its oxidation to form these hydroperoxides provides insights into autoxidation mechanisms of alkylaromatic compounds. Research has also touched upon its interactions with biological systems, such as its effects on certain enzymes, which is relevant to toxicology and drug metabolism studies.

Role as a Precursor and Intermediate in Advanced Syntheses

This compound, also known as ortho-diisopropylbenzene, is a significant aromatic hydrocarbon that serves as a versatile precursor and intermediate in a variety of advanced chemical syntheses. smolecule.com Its unique structure, featuring two isopropyl groups in adjacent positions on a benzene ring, influences its reactivity, particularly in electrophilic aromatic substitution reactions, making it a valuable building block for more complex organic structures. smolecule.com

In organic synthesis, this compound is a key starting material for producing dihydroxylbenzene derivatives. For instance, it can be oxidized and then subjected to an acid-catalyzed rearrangement to produce hydroquinone (B1673460), an important antioxidant. It also serves as a precursor for ortho-substituted resorcinol (B1680541) derivatives, which are valuable intermediates in the pharmaceutical industry.

The compound can undergo several fundamental chemical transformations to yield useful intermediates. These reactions include:

Oxidation: It can be selectively oxidized to form hydroperoxides. These hydroperoxides are critical intermediates, notably as radical initiators in polymerization processes. wikipedia.org

Hydrogenation: Catalytic hydrogenation can convert this compound into 1,2-diisopropylcyclohexane, which is used as a solvent intermediate.

Electrophilic Substitution: Like other aromatic compounds, it can undergo reactions such as nitration, sulfonation, and halogenation, allowing for the introduction of various functional groups onto the aromatic ring. smolecule.com

Dehydrogenation: It can be dehydrogenated to produce diisopropenylbenzene, a monomer used in the preparation of various polymers. google.com

Furthermore, derivatives of this compound are crucial in the synthesis of specialized ligands for coordination chemistry. For example, starting materials like 2-azido-2,6-diisopropylbenzene are used to create complex pyridine-bridged bis(1,2,3-triazol-5-ylidene) ligands for iron(II) complexes. longdom.org Similarly, 1-bromo-2,6-diisopropylbenzene, which can be synthesized from 2,6-diisopropylaniline, is a precursor for sterically hindered ligands used in organometallic chemistry. sciencemadness.org

Table 1: this compound as a Precursor in Chemical Synthesis

| Product/Intermediate Class | Synthetic Transformation | Application of Product |

| Dihydroxylbenzene Derivatives | Oxidation & Rearrangement | Antioxidants, Pharmaceutical Intermediates |

| 1,2-Diisopropylcyclohexane | Catalytic Hydrogenation | Solvent Intermediate |

| Diisopropenylbenzene | Dehydrogenation | Monomer for Polymer Synthesis google.com |

| Hydroperoxides | Selective Oxidation | Radical Initiators for Polymerization wikipedia.org |

| Functionalized Aromatics | Electrophilic Substitution | Intermediates for various chemicals smolecule.com |

| Specialized Ligands | Multi-step synthesis from derivatives | Catalysis, Organometallic Chemistry longdom.orgsciencemadness.org |

Relevance in Industrial Chemical Processes and Material Science

The utility of this compound extends into industrial chemical processes and material science, where its physical and chemical properties are leveraged for specific applications. While its commercial production is somewhat limited compared to its meta and para isomers, it holds importance in several niche areas.

One of its primary industrial roles is as a specialty solvent and diluent. smolecule.comlookchem.comseqens.com Its relatively low melting point makes it particularly suitable as a solvent for reactions conducted at low temperatures. It is also used as a diluent in formulations where viscosity reduction or improved flow is necessary. smolecule.com Distillate fractions containing diisopropylbenzene isomers can be blended into fuels like gasoline and diesel. nih.gov

In the realm of polymer science, this compound and its derivatives are of considerable interest. The hydroperoxides formed from its oxidation are used as radical initiators for polymerization. wikipedia.org Specifically, diisopropylbenzene monohydroperoxide is employed as an initiator for the emulsion polymerization of synthetic rubbers such as E-SBR (emulsion styrene-butadiene rubber) and NBR (nitrile butadiene rubber). arkema.com The compound itself can be used to produce specialty chemicals and polymers with unique characteristics, leveraging its hydrophobic nature in various formulations. Research has also explored the polymerization of diisopropenylbenzene (derived from diisopropylbenzene) to create substantially linear polymers that can act as chain transfer agents or as backbones for new functional polymers. google.comgoogle.com

The compound is also an intermediate in the production of other chemicals. smolecule.comindiamart.com Its versatility allows it to be used in the synthesis of specialty materials with tailored properties. For example, its structure can be incorporated into polymer chains to enhance thermal and oxidative stability.

Table 2: Industrial and Material Science Applications of this compound

| Application Area | Specific Use | Key Property/Reaction |

| Industrial Processes | Specialty Solvent | Low melting point, ability to dissolve organic compounds smolecule.com |

| Diluent | Reduces viscosity in formulations smolecule.comwikipedia.org | |

| Fuel Additive | Blended into gasoline and diesel nih.gov | |

| Chemical Intermediate | Precursor for various industrial chemicals smolecule.comseqens.com | |

| Material Science | Polymer Production | Precursor to hydroperoxide radical initiators wikipedia.orgarkema.com |

| Specialty Polymers | Used to produce polymers with specific characteristics google.com | |

| Polymer Stabilization | Can be incorporated to improve thermal/oxidative stability |

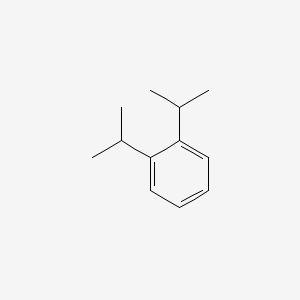

Structure

3D Structure

属性

IUPAC Name |

1,2-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIRBHVFJGXOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12 H18, C12H18 | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860336 | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

205 °C, 204 °C at 760 mm Hg, Boiling point: 115.4 °C @ 50 mm Hg, 203-205 °C | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

77 °C, 170 °F (Open cup), 77 °C o.c. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in all proportions of alcohol, ether, acetone and benzene., Solubility in water at 25 °C: poor | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9 (water=1), 0.8701 at 20 °C/4 °C, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.6 (Air= 1), Relative vapor density (air = 1): 5.6 | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.25 to 0.39 mm Hg at 25 °C | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

577-55-9, 25321-09-9 | |

| Record name | 1,2-Bis(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-bis(1-methylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E5460R9HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-57 °C | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of 1,2 Diisopropylbenzene

Primary Synthetic Routes to 1,2-Diisopropylbenzene

By-product Formation in Cumene (B47948) Production and its Utilization

This compound, along with its meta and para isomers, is a known by-product in the industrial production of cumene (isopropylbenzene). scielo.brnih.gov The primary reaction for cumene synthesis involves the alkylation of benzene (B151609) with propylene (B89431) over an acid catalyst. wvu.eduwikipedia.org During this process, a portion of the cumene product further reacts with propylene, leading to the formation of diisopropylbenzene (DIPB) isomers. aiche.orgacs.org The formation of these by-products, including this compound, typically accounts for 5-10% of the product stream. scielo.br

The distribution of the DIPB isomers is influenced by reaction conditions and the type of catalyst used. For instance, using a silica-alumina catalyst can result in a product mixture containing approximately 75% p-DIPB, 25% m-DIPB, and only trace amounts of o-DIPB, largely due to steric hindrance. The production of cumene can be optimized to limit the formation of DIPB by maintaining an excess of benzene. wvu.edu

Table 1: Typical Product Distribution in Cumene Production

| Product | Typical Yield (wt%) |

| Cumene | 94.8 |

| Diisopropylbenzene (DIPB) | 3.1 |

| Heavy Aromatics | 2.1 |

Note: This data is based on the UOP SPA catalyst process without transalkylation. tarjomeplus.com

Advanced Reaction Chemistry of this compound

This compound, as an aromatic hydrocarbon, undergoes a variety of chemical reactions, with electrophilic aromatic substitution being a prominent pathway. smolecule.com

Electrophilic Aromatic Substitution Reactions

The two isopropyl groups on the benzene ring influence the reactivity and regioselectivity of electrophilic substitution reactions. smolecule.com These bulky groups can direct incoming electrophiles to specific positions on the aromatic ring.

This compound can undergo halogenation reactions, such as bromination, in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). Similarly, nitration can be achieved by treating this compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. lookchem.comechemi.comchemicalbook.comchemicalbook.com The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile. libretexts.org The position of substitution is influenced by the directing effects of the isopropyl groups and steric hindrance.

Sulfonation of this compound can be carried out using concentrated sulfuric acid, leading to the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. lookchem.comechemi.comchemicalbook.comchemicalbook.com

The compound can also participate in Friedel-Crafts reactions. lookchem.comechemi.comchemicalbook.comchemicalbook.com These reactions, developed by Charles Friedel and James Crafts, involve the attachment of substituents to an aromatic ring. wikipedia.org Friedel-Crafts alkylation introduces an additional alkyl group, while Friedel-Crafts acylation introduces an acyl group. smolecule.comwikipedia.org These reactions are typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). libretexts.org For instance, the Friedel-Crafts acylation of isopropyl-substituted benzenes with phthalic anhydride (B1165640), followed by cyclization, is a method for synthesizing substituted anthraquinones. royalsocietypublishing.org

Table 2: Overview of Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Product Type |

| Halogenation | Halogen (e.g., Br₂) + Lewis Acid (e.g., FeBr₃) | Halo-1,2-diisopropylbenzene |

| Nitration | Conc. HNO₃ + Conc. H₂SO₄ | Nitro-1,2-diisopropylbenzene |

| Sulfonation | Conc. H₂SO₄ | 1,2-Diisopropylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | Alkyl Halide + Lewis Acid (e.g., AlCl₃) | Alkyl-1,2-diisopropylbenzene |

| Friedel-Crafts Acylation | Acyl Halide/Anhydride + Lewis Acid (e.g., AlCl₃) | Acyl-1,2-diisopropylbenzene |

The two adjacent isopropyl groups in this compound create significant steric hindrance. This steric bulk plays a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. solubilityofthings.comunacademy.com The large size of the isopropyl groups can obstruct the approach of an electrophile to the positions on the ring that are ortho to them. Consequently, substitution is generally favored at the less sterically hindered positions. This effect can be so pronounced that it can favor the formation of a specific isomer that might not be predicted based on electronic effects alone. unacademy.comnumberanalytics.com The instability of the ortho isomer compared to its meta and para counterparts is due to the steric repulsion between the two isopropyl groups.

The reaction of aromatic compounds with specific electrophiles can lead to the formation of more complex molecules. For example, Friedel-Crafts acylation can be performed with acylating agents like 2,4-dichloroacetophenone. The synthesis of 2,4-dichloroacetophenone itself can be achieved through the Friedel-Crafts acylation of m-dichlorobenzene with acetic anhydride in the presence of anhydrous aluminum trichloride (B1173362). google.com While a direct reaction between this compound and 2,4-dichloroacetophenone is not explicitly detailed in the provided context, the principles of Friedel-Crafts reactions suggest that such a reaction would be subject to the steric and electronic effects of the substituents on both molecules.

Chemical Compounds Mentioned

Hydrogenation for Saturated Hydrocarbon Production

This compound can be converted to saturated hydrocarbons through the process of hydrogenation. smolecule.comevitachem.com This reaction involves the addition of hydrogen to the aromatic ring, resulting in the formation of 1,2-diisopropylcyclohexane. The process is typically carried out under specific conditions to ensure the saturation of the benzene ring. smolecule.com This transformation from an aromatic to a saturated cyclic hydrocarbon alters the chemical properties of the compound, which can be useful in various industrial applications, such as the production of specialty solvents or as an intermediate in further chemical synthesis. smolecule.comgoogle.com For instance, distillate fractions containing diisopropylbenzene may be blended into fuels after such processing. nih.gov

The hydrogenation of aromatic compounds like this compound is an established method for producing saturated hydrocarbons. smolecule.comquora.com The reaction typically requires a catalyst, often a metal such as nickel, and is conducted at elevated temperatures and pressures to facilitate the addition of hydrogen across the double bonds of the benzene ring. quora.com This results in the formation of a cyclohexane (B81311) ring structure. quora.com

Formation of Hydroperoxides (e.g., this compound Monohydroperoxide)

A significant reaction pathway for this compound is its oxidation to form hydroperoxides, such as this compound monohydroperoxide. wikipedia.org These hydroperoxides are valuable intermediates in the synthesis of other chemicals, including phenols and acetone (B3395972), and are also used as initiators in polymerization processes. wikipedia.orglookchem.com The oxidation is typically carried out using molecular oxygen or air. google.comgoogle.com

The oxidation of diisopropylbenzene isomers leads to the formation of various hydroperoxide products, including diisopropylbenzene dihydroperoxide (DHP), diisopropylbenzene monohydroperoxide (MHP), and diisopropylbenzene hydroxyhydroperoxide (HHP). google.com

Mechanism of Hydroperoxide Formation

The formation of hydroperoxides from this compound proceeds via a free-radical chain reaction mechanism when oxidized with molecular oxygen. google.com The reaction can be initiated by the presence of an initiator or by auto-oxidation at elevated temperatures. google.com The process involves the abstraction of a hydrogen atom from one of the isopropyl groups, forming a tertiary benzylic radical. This radical then reacts with molecular oxygen to form a peroxy radical. The peroxy radical subsequently abstracts a hydrogen atom from another this compound molecule, propagating the chain and forming the hydroperoxide product, this compound monohydroperoxide. google.com Further oxidation can lead to the formation of dihydroperoxides. google.com

The reaction can be influenced by the presence of basic substances, which can enhance the rate of oxidation by neutralizing acidic byproducts that might otherwise hinder the reaction. google.com

Catalytic Oxidation and Process Optimization

The oxidation of diisopropylbenzene to hydroperoxides can be performed as a batch or continuous process. google.com The reaction conditions, such as temperature and pressure, are optimized to maximize the yield of the desired hydroperoxide and minimize the formation of byproducts. google.comgoogle.com Temperatures for the oxidation reaction are typically maintained in the range of 80 to 120°C. google.com In some processes, the oxidation is carried out in the presence of an aqueous caustic solution at approximately 90°C and a pressure of 20-80 psi. google.com

The use of catalysts can improve the efficiency and selectivity of the oxidation process. google.com For instance, imidazoles have been shown to increase the reaction rate and the yield of hydroperoxides. google.com In some methods, the oxidation is conducted under anhydrous and non-alkaline conditions. google.comgoogleapis.com The concentration of the monohydroperoxide in the reaction mixture is often controlled to optimize the production of the dihydroperoxide. google.com

Isomerization Studies (e.g., to meta-Diisopropylbenzene)

Isomerization is a key reaction for diisopropylbenzene isomers, allowing for the conversion of one isomer into another. researchgate.net This is particularly relevant as the alkylation of cumene often produces a mixture of diisopropylbenzene isomers, with the meta- and para-isomers being thermodynamically favored over the ortho-isomer due to lower steric hindrance. The isomerization of this compound to meta-diisopropylbenzene is a subject of study to understand the equilibrium and reaction kinetics. acs.org

Catalytic Isomerization using Metal-Modified Zeolites

Metal-modified zeolites are effective catalysts for the isomerization of diisopropylbenzene isomers. researchgate.net Zeolites such as Hβ, when modified with metal cations like Fe³⁺, Al³⁺, and Ti⁴⁺, have demonstrated high conversion rates of p-diisopropylbenzene to m-diisopropylbenzene. researchgate.net The acidic properties of the zeolite catalysts play a crucial role in the isomerization process. researchgate.netmdpi.com The modification of zeolites with metals can enhance their catalytic activity and selectivity. scielo.br For example, modifying beta zeolite with cerium has been shown to improve its performance in the transalkylation of 1,4-diisopropylbenzene (B50396) with benzene. scielo.br

Influence of Reaction Parameters on Isomer Distribution

The distribution of isomers in the product mixture is significantly influenced by various reaction parameters, including temperature and space velocity. researchgate.netnitrkl.ac.in In the isomerization of a diisopropylbenzene mixture over a β zeolite catalyst, increasing the reaction temperature generally leads to a higher conversion of the para-isomer but a lower selectivity towards the meta-isomer. researchgate.net The mass hour space velocity (MHSV) also affects the reaction, with an increase in MHSV leading to higher selectivity for the meta-isomer while the conversion of the para-isomer may pass through a maximum. researchgate.net

Optimized conditions for the isomerization of a diisopropylbenzene mixture under a pressure of 3.5 MPa have been identified as a temperature of 210°C and an MHSV of 3 hr⁻¹. researchgate.net Under these conditions, a p-DIPB conversion of 41.59% and an m-DIPB selectivity of 64.46% were achieved. researchgate.net

Table 1: Effect of Metal-Modified Hβ Zeolites on p-Diisopropylbenzene Isomerization at 250°C researchgate.net

| Catalyst | p-DIPB Conversion (%) | m-DIPB Selectivity (%) |

|---|---|---|

| Al-Hβ | 68-75 | 42-54 |

| Fe-Hβ | 68-75 | 42-54 |

Table 2: Optimized Conditions for Diisopropylbenzene Isomerization over β Zeolite researchgate.net

| Parameter | Value |

|---|---|

| Temperature | 210°C |

| Pressure | 3.5 MPa |

| MHSV | 3 hr⁻¹ |

| p-DIPB Conversion | 41.59% |

Applications in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in Fine Chemical Synthesis

1,2-Diisopropylbenzene (o-DIPB) is a significant intermediate in the synthesis of various fine chemicals. Its unique structural arrangement, with two isopropyl groups in adjacent positions on the benzene (B151609) ring, influences its reactivity and makes it a valuable precursor in specialized chemical manufacturing.

This compound serves as a precursor in the synthesis of certain pharmaceuticals and agrochemicals. solubilityofthings.comsmolecule.com Its derivatives can be functionalized to create more complex molecules that form the basis of active pharmaceutical ingredients (APIs). For instance, it is utilized in the development of intermediates for various drugs. The compound and its derivatives are also involved in the production of agrochemicals such as herbicides and pesticides. solubilityofthings.comcredenceresearch.com

One notable application is in the synthesis of ortho-substituted resorcinol (B1680541) derivatives, which are valuable in pharmaceutical chemistry. Additionally, through a series of reactions including oxidation and acid-catalyzed rearrangement, this compound can be used to synthesize hydroquinone (B1673460), a key antioxidant. Hydroquinone itself is a building block for some fungicides used in agriculture. camlinfs.com Similarly, catechol, which can be produced from the oxidation of this compound, is a precursor for various fine chemicals, including some perfumes and pharmaceuticals. camlinfs.com

The synthesis of cumene (B47948), a related compound, is an essential step in the production of specialty chemicals like flavorings and pharmaceuticals, and diisopropylbenzene is a byproduct of this process. chegg.com

This compound and its isomers are utilized as intermediates in the production of dyes and other specialty chemicals. solubilityofthings.comgoogleapis.com The hydroperoxides derived from the oxidation of diisopropylbenzene isomers are important in specialty chemical synthesis. The structural characteristics of this compound make it a useful starting material for creating complex organic structures through reactions like electrophilic aromatic substitution.

While direct synthesis of dyes from this compound is not extensively documented in readily available literature, its role as a precursor to key intermediates like hydroquinone and catechol is significant. camlinfs.com These intermediates are known to be used in the synthesis of certain types of dyes. googleapis.com For example, hydroquinone is a known dye intermediate. googleapis.com The synthesis of various acid dyes often involves complex aromatic precursors. samipubco.com

Table 1: Applications of this compound Derivatives in Fine Chemical Synthesis

| Derivative | Application Area | Specific Use |

| Ortho-substituted resorcinols | Pharmaceuticals | Intermediates in drug synthesis |

| Hydroquinone | Pharmaceuticals, Agrochemicals, Dyes | Antioxidant, Precursor for fungicides, Dye intermediate |

| Catechol | Pharmaceuticals, Specialty Chemicals | Precursor for perfumes and other fine chemicals |

| Diisopropylbenzene hydroperoxide | Specialty Chemicals | Intermediate in various syntheses |

Polymer Chemistry and Materials Development

This compound and its isomers play a crucial role in polymer chemistry, both as components in polymerization processes and as precursors to radical initiators. wikipedia.org

The hydroperoxides formed from the oxidation of this compound are used as radical initiators in polymerization reactions. wikipedia.org This property is essential for producing polymers with specific characteristics.

While less common than its use as a precursor to initiators, diisopropenylbenzene (DIPB), which can be synthesized from diisopropylbenzene, can act as a monomer in polymerization processes. google.comresearchgate.net Specifically, 1,2-diisopropenylbenzene can be used in polymerization reactions to create polymers with specific structures. google.com The polymerization of diisopropenylbenzenes can be carried out using various techniques, including anionic polymerization and free-radical polymerization. google.comresearchgate.net

In some polymerization processes, a single alkene molecule, referred to as a monomer, adds to the double bond of another to form a dimer, and this process can continue to form long polymer chains. britannica.com Monomers with two polymerizable groups, such as diisopropenylbenzenes, can lead to the formation of isomeric polymers depending on the reaction pathway. edu.krd

Processes have been developed for the synthesis of substantially linear polymers from diisopropenylbenzenes. google.com These linear polymers are highly unsaturated and can be used as chain transfer agents in free-radical polymerization or as reactive backbones for creating functional oligomers and polymers. google.comgoogle.com By using 1,2-diisopropenylbenzene in these processes, polymers with 1,2-linkages at the aromatic ring can be obtained. google.com

"Substantially linear" in this context refers to a polymer with, ideally, no branches, although it can include polymers with a very low degree of branching (e.g., no more than one branch per five diisopropenylbenzene units). google.com At low conversion rates, the polymers formed are essentially linear, with each monomer unit contributing one pendant double bond. researchgate.netresearchgate.net Branching and crosslinking tend to occur at higher conversion rates. researchgate.netresearchgate.net

The synthesis of these linear polymers can be achieved by contacting diisopropenylbenzene with a chain transfer catalyst in the presence of a free-radical initiator and heating the mixture. google.com

Use in Polymerization Processes

Role as a Radical Initiator (via Hydroperoxides)

All three isomers of diisopropylbenzene can form hydroperoxides, which are of interest as radical initiators for polymerization. wikipedia.org The ortho-isomer, this compound, can undergo selective oxidation to generate this compound hydroperoxide. This process is analogous to the well-known Hock process where cumene is oxidized to cumene hydroperoxide, an important industrial intermediate. wikipedia.orgatamanchemicals.com

These hydroperoxides are thermally unstable organic peroxides that can decompose to form radicals. arkema.com These radicals, in turn, can initiate free-radical polymerization reactions. Diisopropylbenzene monohydroperoxide, for instance, is used as an initiator in the production of various polymers, including emulsion styrene-butadiene rubber (E-SBR), nitrile butadiene rubber (NBR), and polymethacrylate (B1205211) butadiene styrene (B11656) (MBS). arkema.com The formation of these hydroperoxides is a critical step, converting the relatively stable aromatic hydrocarbon into a reactive species capable of starting a polymer chain reaction. A general process involves reacting diisopropylbenzene with an oxygen-containing gas in the presence of a base and an initiator. google.com

Development of New Materials and Functional Oligomers

The structural framework of this compound is utilized in the development of new materials and functional oligomers. A key strategy involves its conversion to 1,2-diisopropenylbenzene (DIPB). While 1,3-DIPB is more common, the 1,2-isomer can be used to create polymers with similar structures. google.com

These linear polymers derived from DIPB are highly unsaturated, possessing multiple reaction sites. This makes them valuable as reactive backbones for creating functional oligomers. google.com Through post-polymerization modifications, various functional groups can be introduced. For example, reactions such as hydrocyanation, amination, or hydration can convert the polymer into polynitriles, polyamines, or polyols, respectively. google.com This versatility allows for the tailoring of material properties for specific applications. Isomers of diisopropylbenzene also serve as monomers in the synthesis of advanced polymers like light-colored and soluble polyimides, which are valued in the development of high-performance materials.

Diluent in Polymer Formulations

Diisopropylbenzene (DIPB) is recognized as a common diluent in chemical formulations, often used alongside solvents like hexane. wikipedia.org Its physical properties, including its liquid state at room temperature and solvency in various organic compounds, make it suitable for this role. lookchem.com

A specific application is in the processing of photopolymer printing plates. Diisopropylbenzene-based solvents are effective for developing flexographic plates by selectively dissolving the non-crosslinked photopolymer material. google.com This use is advantageous as it results in less swelling and distortion of the polymer plate compared to other solvents. google.com Furthermore, in a related application, diisopropylbenzene monohydroperoxide is often marketed in a solution where diisopropylbenzene itself acts as a stabilizing diluent. arkema.com

Research in Thermodynamic Properties of Aromatic Compounds

The study of the thermodynamic properties of aromatic compounds like this compound is crucial for improving group-contribution methodologies used to estimate the properties of pure organic substances. acs.orgacs.org Research in this area involves experimental measurements of enthalpies of combustion, vapor pressure, and heat capacity via differential scanning calorimetry (DSC). acs.orgacs.org

For the diisopropylbenzene isomers, thermodynamic stability follows the order: para > meta > ortho. The lower stability of the 1,2-isomer (ortho) is attributed to the steric repulsion between the two adjacent isopropyl groups. This steric hindrance increases the Gibbs free energy of the molecule by approximately 2–3 kcal/mol compared to its meta and para counterparts.

Below is a table of selected experimental physical and thermodynamic properties for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₈ |

| IUPAC Name | 1,2-di(propan-2-yl)benzene |

| Molar Mass | 162.27 g/mol |

| Boiling Point | 205 °C |

| Melting Point | -57 °C |

| Flash Point | 77 °C |

| Vapor Pressure | 0.25 to 0.39 mm Hg at 25 °C |

| Data sourced from PubChem. nih.gov |

Catalytic Applications and Ligand Chemistry

The bulky and rigid structure provided by the diisopropylbenzene framework is valuable in the fields of catalysis and coordination chemistry, particularly in the design of specialized ligands.

Role in the Synthesis of Ligands (e.g., Phosphane Ligands)

Aromatic compounds with bulky substituents are important precursors for creating phosphane (phosphine) ligands, which are essential in organometallic catalysis. Diisopropylbenzene derivatives serve as foundational scaffolds for such ligands. For example, 1-bromo-2,6-diisopropylbenzene can be converted into the bulky primary phosphane, 2,6-diisopropylphenylphosphane, through a Grignard reaction with phosphorus trichloride (B1173362) (PCl₃). cdnsciencepub.com

Similarly, a synthetic route starting from p-diisopropylbenzene can yield chiral diols, which are then converted into chiral phosphine (B1218219) ligands. google.com These syntheses highlight the role of the diisopropylbenzene core in establishing the steric and electronic properties of the final ligand, which are critical for its performance in catalysis. wikipedia.org

Applications in Coordination Chemistry

Once synthesized, phosphine ligands featuring a diisopropylbenzene-derived backbone are used in coordination chemistry to form metal complexes with specific catalytic activities. The steric bulk of the isopropyl groups plays a crucial role in determining the coordination geometry around the metal center and influencing the selectivity of the catalyzed reaction. wikipedia.org

For instance, bidentate phosphine ligands are widely used in transition-metal-catalyzed transformations. units.it Ligands with backbones derived from substituted benzenes coordinate with metals like palladium to create highly effective catalysts for reactions such as carbonylation. units.it The structure of the ligand directly impacts the catalytic behavior, enabling high selectivity for desired products in processes like asymmetric synthesis, where the creation of a specific enantiomer is required. google.com

Precursor to Dihydroxylbenzene Derivatives (Hock Rearrangements)

The Hock rearrangement, an acid-catalyzed cleavage of organic hydroperoxides, serves as a cornerstone of industrial organic synthesis, most notably in the production of phenol (B47542) and acetone (B3395972) from cumene. wikipedia.orgbeilstein-journals.orgth-koeln.de This methodology is extended to the synthesis of dihydroxylbenzene derivatives—catechol, resorcinol, and hydroquinone—from the corresponding ortho-, meta-, and para-isomers of diisopropylbenzene. wikipedia.orgjustia.com The process for converting this compound into catechol (1,2-dihydroxybenzene) is analogous to the well-established routes for its isomers. justia.com

The synthesis is a two-stage process:

Oxidation: this compound is first oxidized to form this compound dihydroperoxide.

Rearrangement: The resulting dihydroperoxide undergoes an acid-catalyzed rearrangement to yield catechol and acetone. justia.com

Detailed Research Findings

Stage 1: Oxidation to Dihydroperoxide

The initial step involves the oxidation of the alkyl-substituted aromatic hydrocarbon. This compound, which has hydrogen atoms on two tertiary carbon atoms, is oxidized using molecular oxygen (typically from air) to form the corresponding dihydroperoxide. justia.com This reaction is generally performed under alkaline conditions or in the presence of specific catalysts to improve the reaction rate and selectivity. justia.comgoogle.com

Research has shown that reaction temperature is a critical variable, influencing both the rate of oxidation and the stability of the hydroperoxide product. justia.com Optimal temperatures are typically maintained between 80°C and 100°C. justia.com Temperatures below this range result in a slow reaction rate, while temperatures exceeding 130°C can lead to significant decomposition of the desired dihydroperoxide product. justia.com The oxidation process is complex, often yielding a mixture of the monohydroperoxide (MHP), the desired dihydroperoxide (DHP), and other by-products like hydroxyhydroperoxides (HHP). google.comgoogleapis.com Achieving a high concentration of DHP is a key objective, as the subsequent rearrangement step often requires relatively pure starting material for high yields of the final dihydroxybenzene product. googleapis.com

Stage 2: Acid-Catalyzed Hock Rearrangement

In the second stage, the isolated this compound dihydroperoxide is treated with an acid catalyst. This triggers the Hock rearrangement, a reaction characterized by the migration of the aryl group and subsequent cleavage of the O-O and C-C bonds. wikipedia.orgresearchgate.net The general mechanism, first detailed for cumene hydroperoxide, involves protonation of the hydroperoxide, followed by a 1,2-aryl shift to the adjacent oxygen atom, which expels a water molecule to form a resonance-stabilized carbocation. wikipedia.orgth-koeln.de This intermediate is then hydrolyzed to yield the final products.

For this compound dihydroperoxide, this rearrangement results in the formation of catechol and two molecules of acetone. justia.com Strong mineral acids, such as sulfuric acid, are commonly used as catalysts for this cleavage reaction. atamanchemicals.comgoogle.com The reaction is highly exothermic, with the decomposition of cumene hydroperoxide releasing approximately -252 kJ/mol, necessitating careful thermal management. th-koeln.de

| Starting Material | Dihydroxybenzene Product | By-product |

|---|---|---|

| This compound | Catechol (1,2-Dihydroxybenzene) | Acetone |

| 1,3-Diisopropylbenzene | Resorcinol (1,3-Dihydroxybenzene) | Acetone |

| 1,4-Diisopropylbenzene (B50396) | Hydroquinone (1,4-Dihydroxybenzene) | Acetone |

| Process Step | Key Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Oxidation | Diisopropylbenzene, Molecular Oxygen (Air), Alkaline conditions, Temperature: 80-100°C | Diisopropylbenzene monohydroperoxide (MHP), Diisopropylbenzene dihydroperoxide (DHP) | justia.comgoogle.com |

| Rearrangement (Cleavage) | Diisopropylbenzene dihydroperoxide, Acid catalyst (e.g., H₂SO₄), Temperature: ~60-80°C | Dihydroxybenzene (Catechol, Resorcinol, or Hydroquinone), Acetone | th-koeln.deatamanchemicals.com |

Environmental Fate and Ecotoxicological Research

Environmental Release and Exposure Pathways

The introduction of 1,2-diisopropylbenzene into the environment occurs through several industrial and commercial activities.

Release from Cumene (B47948) Production and Industrial Waste Streams

This compound is a notable byproduct in the manufacturing of cumene, a primary chemical used to produce phenol (B47542) and acetone (B3395972). nih.govwikipedia.org During the cumene production process, which involves the alkylation of benzene (B151609) with propylene (B89431), diisopropylbenzene isomers are formed as secondary products. nih.govwikipedia.orgacs.org These isomers, including the 1,2- configuration, are present in significant quantities in the high-boiling point fractions of the distillation process. nih.gov Consequently, this compound can be released into the environment through fugitive emissions and in waste streams from these production facilities. nih.goveuropa.eu Industrial processes that utilize diisopropylbenzene as a feedstock for other chemicals also contribute to its release via manufacturing waste streams. nih.gov

Evaporation from Solvents and Fuel Components

This compound is used as a solvent in various industrial applications and is a component of certain hydrocarbon fuels. nih.govlookchem.com Distillate fractions containing diisopropylbenzene may be blended into gasoline and diesel fuel. nih.gov Due to its volatility, a key pathway for its release into the atmosphere is through evaporation. nih.gov This can occur during its use as a solvent and from the evaporation or incomplete combustion of fuels that contain it. nih.gov

Environmental Degradation and Persistence

Once released, this compound is subject to various environmental degradation processes that determine its persistence.

Atmospheric Degradation by OH Radicals: Half-life Studies

In the atmosphere, this compound is expected to exist almost entirely in the vapor phase due to its vapor pressure. nih.gov The primary degradation pathway in the atmosphere is its reaction with photochemically produced hydroxyl (OH) radicals. nih.govcoleparmer.com The estimated atmospheric half-life for diisopropylbenzene isomers from this reaction is approximately 30 hours. nih.govcoleparmer.com More specific studies on the isomers indicate that the atmospheric half-life for m-diisopropylbenzene is around 8.3 hours, and for p-diisopropylbenzene, it is about 13 hours. oecd.org The rate constants for these reactions are estimated to be 1.55x10⁻¹¹ cm³ molecule⁻¹ sec⁻¹ for the meta isomer and 1.01x10⁻¹¹ cm³ molecule⁻¹ sec⁻¹ for the para isomer. oecd.org

Table 1: Atmospheric Half-life of Diisopropylbenzene Isomers

| Isomer | Estimated Half-life |

|---|---|

| Diisopropylbenzene (general) | ~30 hours nih.govcoleparmer.com |

| m-Diisopropylbenzene | 8.3 hours oecd.org |

Biodegradation Potential in Aquatic Environments

The biodegradation of diisopropylbenzene in aquatic environments appears to be limited. Studies have shown that it is not inherently biodegradable. oecd.org One study, following OECD Guideline 302C, reported only 2% biodegradation by BOD over 14 days. oecd.org Insufficient data are available to definitively predict the importance and rate of biodegradation in water and soil. nih.gov

Hydrolysis Stability

This compound is considered to be stable to hydrolysis. europa.euoecd.org Studies conducted according to OECD Guideline 117 have shown that it is stable at pH levels of 4, 7, and 9 at 50°C for five days, indicating that hydrolysis is not an expected degradation pathway in the environment. oecd.org

Bioaccumulation and Aquatic Toxicity Research

Research into the environmental behavior of this compound and its isomers has highlighted its potential for bioaccumulation and its toxicity to aquatic life. oecd.orginchem.org The compound is noted for being very toxic to aquatic organisms, and it is strongly advised that the chemical should not be allowed to enter the environment. inchem.org

The potential for this compound and its related isomers to concentrate in living organisms is a significant aspect of its environmental profile. Studies have shown that diisopropylbenzene has a high potential for bioaccumulation. oecd.org

The bioconcentration factor (BCF), a key indicator of this potential, has been determined experimentally. In studies with carp, the BCF for a mixture of m- and p-diisopropylbenzene was found to be moderately high. oecd.org Specifically, testing according to OECD Guideline 305 showed BCF values ranging from 503 to 3210 over a 56-day period, depending on the test concentration. oecd.org Another study involving goldfish experimentally measured the log BCF of the o- and m-isomers to be between 2.11 and 2.14, which suggests that some bioconcentration may occur in aquatic organisms. nih.gov

Table 1: Bioconcentration of Diisopropylbenzene Isomers

| Isomer/Mixture | Test Organism | Bioconcentration Factor (BCF) | Test Guideline | Source |

|---|---|---|---|---|

| m-diisopropylbenzene | Carp | 503 - 1680 (at 20 µg/L) | OECD TG 305 | oecd.org |

| m-diisopropylbenzene | Carp | 546 - 3210 (at 2 µg/L) | OECD TG 305 | oecd.org |

| p-diisopropylbenzene | Carp | 530 - 2300 (at 20 µg/L) | OECD TG 305 | oecd.org |

| p-diisopropylbenzene | Carp | 512 - 2960 (at 2 µg/L) | OECD TG 305 | oecd.org |

| o- and m-isomers | Goldfish | log BCF: 2.11-2.14 | - | nih.gov |

This compound and its isomers are classified as toxic to aquatic life, with long-lasting effects. airgas.comairgas.com Acute toxicity tests have been conducted across three trophic levels, demonstrating the compound's potential harm to various aquatic species. oecd.org

For algae (Selenastrum capricornutum), a 72-hour study determined the EbC50 (biomass) to be 1.6 mg/L and the ErC50 (growth rate) to be 2.7 mg/L. oecd.org Chronic toxicity studies on the same algal species established a 72-hour No-Observed-Effect-Rate for growth (NOErC) of 0.69 mg/L. oecd.org

In the case of aquatic invertebrates, acute toxicity testing on Daphnia magna (water flea) established a 48-hour EC50 of 0.39 mg/L. oecd.org Chronic studies on daphnid reproduction over 21 days found a No-Observed-Effect-Concentration (NOEC) of 0.063 mg/L. oecd.org This chronic toxicity value is noteworthy as it is close to the water solubility limit of the substance, suggesting it reflects the actual toxicity. oecd.org

For fish, acute toxicity tests on Oryzias latipes (Japanese rice fish) resulted in a 96-hour LC50 of 0.71 mg/L. oecd.org

Table 2: Aquatic Toxicity of Diisopropylbenzene

| Organism | Test Type | Duration | Endpoint | Value (mg/L) | Test Guideline | Source |

|---|---|---|---|---|---|---|

| Selenastrum capricornutum (Algae) | Acute | 72h | EbC50 (Biomass) | 1.6 | OECD TG 201 | oecd.org |

| Selenastrum capricornutum (Algae) | Acute | 72h | ErC50 (Growth Rate) | 2.7 | OECD TG 201 | oecd.org |

| Selenastrum capricornutum (Algae) | Chronic | 72h | NOErC (Growth Rate) | 0.69 | OECD TG 201 | oecd.org |

| Selenastrum capricornutum (Algae) | Chronic | 72h | NOEbC (Biomass) | 0.31 | OECD TG 201 | oecd.org |

| Daphnia magna (Daphnid) | Acute | 48h | EC50 | 0.39 | OECD TG 202 | oecd.org |

| Daphnia magna (Daphnid) | Chronic | 21d | NOEC (Reproduction) | 0.063 | OECD TG 211 | oecd.org |

| Oryzias latipes (Fish) | Acute | 96h | LC50 | 0.71 | OECD TG 203 | oecd.org |

Environmental Risk Assessment and Mitigation Strategies

Given that diisopropylbenzene is not inherently biodegradable and exhibits high bioaccumulation potential and aquatic toxicity, an environmental exposure and risk assessment is recommended. oecd.org The compound is considered a candidate for further work regarding its environmental impact. oecd.org Fugacity modeling suggests that if diisopropylbenzene is released into water, it shows a tendency to partition into the sediment compartment. oecd.org

Industrial practices for handling diisopropylbenzene aim to minimize environmental release. It is typically produced as a byproduct of cumene synthesis within closed systems. oecd.orgmsstate.edu To prevent leaks and overflow, packing operations are conducted with care, and any unpacked material is transferred to a tank lorry under nitrogen pressure. oecd.org In the event of a leak, the substance is collected in a bucket. oecd.org

Computational and Spectroscopic Studies

Computational Chemistry and Molecular Modeling

Computational methods provide profound insights into the behavior and characteristics of 1,2-diisopropylbenzene at a molecular level.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules. Studies on diisopropylbenzene isomers utilize DFT to calculate properties such as total energy and Gibbs free energy. For instance, calculations can be performed using methods like B3LYP with a 6-311++G(d,p) basis set to optimize molecular geometries and determine thermodynamic properties. scielo.br

These theoretical analyses help in understanding the relative stability of the three isomers (1,2-, 1,3-, and 1,4-diisopropylbenzene). The Gibbs free energy (ΔG) is a key indicator of stability; a lower ΔG corresponds to a more stable isomer. scielo.br DFT calculations consistently show that the stability of the isomers is influenced by the electrostatic repulsion between the bulky isopropyl groups. The closer the groups are, the higher the repulsion and the lower the stability. scielo.br Consequently, this compound is generally found to be the least stable of the three isomers due to the significant steric hindrance between the adjacent isopropyl substituents. These computational findings are typically in good agreement with experimental observations.

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational landscapes, the study of dynamic processes, and the calculation of various macroscopic properties from the underlying molecular interactions.

While MD simulations are widely applied to understand the behavior of organic molecules, including aromatic hydrocarbons like benzene (B151609), specific MD studies focusing solely on this compound are not extensively documented in publicly available literature. researchgate.net However, the principles of MD could be applied to model the behavior of this compound in different environments, providing insights into its solvent interactions, diffusion characteristics, and the rotational dynamics of its isopropyl groups. Such simulations would rely on accurate force fields, like OPLS-AA, which has been shown to reproduce the properties of liquid benzene effectively. researchgate.net Computational studies can also provide mechanistic insights into reactions involving related structures, such as the formation of benzyne (B1209423) from 1,2-di-iodobenzene, by mapping out reaction energy landscapes. rsc.orgrsc.org

Various molecular properties of this compound can be predicted using computational algorithms. These descriptors are valuable in fields ranging from environmental science to medicinal chemistry for predicting the fate, transport, and potential biological activity of a compound. Key predicted properties for this compound are summarized below.

| Property Name | Predicted Value | Reference |

|---|---|---|

| Molecular Weight | 162.27 g/mol | Computed by PubChem |

| XLogP3-AA (LogP) | 4.2 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs |

| Rotatable Bond Count | 2 | Computed by Cactvs |

| Topological Polar Surface Area (TPSA) | 0 Ų | Computed by Cactvs |

| Complexity | 108 | Computed by Cactvs |

LogP (Octanol-Water Partition Coefficient) : The XLogP3-AA value of 4.2 indicates that this compound is significantly more soluble in octanol (B41247) than in water, suggesting it is a lipophilic (fat-loving) compound.

Topological Polar Surface Area (TPSA) : A TPSA of 0 Ų signifies that the molecule has no polar atoms (like oxygen or nitrogen), which is consistent with its hydrocarbon structure. This further confirms its non-polar, hydrophobic nature.

Rotatable Bonds : The two rotatable bonds correspond to the C-C bonds connecting the isopropyl groups to the benzene ring, indicating a degree of conformational flexibility.

The conformation of this compound is dominated by the steric effects arising from the two bulky isopropyl groups positioned on adjacent carbons of the benzene ring. unina.it This ortho-substitution leads to significant steric hindrance, which is the mutual repulsion between the electron clouds of these groups. ethz.ch

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the identification and analysis of chemical compounds. Gas chromatography coupled with mass spectrometry is a primary technique for analyzing isomers like this compound.

Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique ideal for separating and identifying the isomers of diisopropylbenzene. nih.gov The process involves two key stages:

Gas Chromatography (GC) : In the GC stage, a mixture of the isomers is vaporized and passed through a long capillary column. The separation is based on differences in the isomers' boiling points and their interactions with the stationary phase lining the column. Although the diisopropylbenzene isomers have similar boiling points (ortho: ~205 °C, meta: ~203 °C, para: ~210 °C), modern GC columns can typically achieve their separation. wikipedia.org

Mass Spectrometry (MS) : As each separated isomer elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, most commonly by electron impact (EI), causing the molecule to fragment into smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each isomer.

While all diisopropylbenzene isomers have the same molecular weight (162.27 g/mol ) and thus the same molecular ion peak (M+) at m/z 162, their fragmentation patterns can differ. libretexts.org The primary fragmentation involves the loss of a methyl group (CH₃, 15 Da) to form a stable benzylic carbocation, resulting in a prominent peak at m/z 147. Further fragmentation can occur, but the relative intensities of the fragment ions can vary between the ortho, meta, and para isomers due to the different substitution patterns, aiding in their differentiation. ethz.chajgreenchem.com The analysis of these unique fragmentation patterns allows for the unambiguous identification of this compound in a sample. lcms.cz

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Spectroscopic methods are fundamental to the structural elucidation of this compound, providing a detailed fingerprint of its molecular framework. Infrared (IR) spectroscopy probes the vibrational modes of the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environments of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands that correspond to the vibrations of its specific functional groups. The presence of the aromatic ring is indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The isopropyl groups give rise to characteristic C-H stretching and bending vibrations. A notable absorption peak for this compound has been reported at 1261 cm⁻¹. nih.govguidechem.com The NIST/EPA Gas-Phase Infrared Database contains a spectrum for "diisopropylbenzene," though it does not specify the isomer, presenting a general reference for this class of compounds. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the substitution pattern of the benzene ring and the structure of the alkyl side chains. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methine (CH) protons of the isopropyl groups, and the methyl (CH₃) protons. The aromatic region would show a complex multiplet pattern due to the ortho-substitution. The methine proton would appear as a septet, split by the six adjacent methyl protons, while the methyl protons would present as a doublet, split by the single methine proton.

For the ¹³C NMR spectrum, unique chemical shifts are anticipated for the different carbon atoms in the molecule. There would be four distinct signals for the aromatic carbons (two substituted and two unsubstituted) and two signals for the isopropyl groups (one for the methine carbon and one for the equivalent methyl carbons). While specific, publicly accessible spectral data for this compound is limited, databases indicate the existence of reference spectra. nih.gov